
2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound featuring a diverse array of functional groups. It has garnered interest in various scientific research fields due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials usually include fluorobenzenesulfonamide derivatives, propylsulfonyl quinoline derivatives, and appropriate fluorinating agents. This process may require specific catalysts and reagents such as sulfur tetrafluoride or other sulfonating agents to achieve the desired substitutions and sulfonations. Reaction conditions often involve controlled temperatures, pressure, and inert atmospheres to optimize yields and purify the end product.
Industrial Production Methods
Industrial production scales up the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Advanced purification methods like chromatography and crystallization are employed to ensure high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various reactions, including:
Oxidation: These reactions typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, particularly with halogens.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Often involves nucleophiles such as ammonia or amines in polar solvents like dimethyl sulfoxide.
Major Products
The reactions typically produce fluoro-sulfonylquinoline derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a broad spectrum of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential in modulating biological pathways and interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or altering cellular processes. Its unique structure allows for selective interactions, making it a candidate for targeted therapeutic applications.
Comparison with Similar Compounds
Compared to other fluoro-sulfonyl quinoline derivatives, 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its dual fluorination, which enhances its chemical stability and reactivity. Similar compounds include:
2,5-dichloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
In essence, this compound is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity profile make it a valuable subject of ongoing research.
Properties
IUPAC Name |
2,5-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-8-17(13)22)21-28(25,26)18-12-14(19)5-7-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGOHJUIZVGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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